molecular formula C20H18O3 B14003390 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid CAS No. 94549-42-5

2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid

Cat. No.: B14003390
CAS No.: 94549-42-5
M. Wt: 306.4 g/mol
InChI Key: GAANUVRKPNMSRJ-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid is an organic compound with the molecular formula C20H18O3 This compound features a naphthalene ring system substituted with hydroxymethyl and dimethyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives followed by subsequent functional group modifications. For instance, starting with 1,4-dimethylnaphthalene, a hydroxymethyl group can be introduced via a formylation reaction followed by reduction. The benzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and reaction conditions are fine-tuned to ensure scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve high-throughput production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: 2-[3-(Carboxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid.

    Reduction: 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzyl alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid: Unique due to the presence of both hydroxymethyl and benzoic acid groups.

    3-(Hydroxymethyl)benzoic acid: Lacks the naphthalene ring system.

    1,4-Dimethylnaphthalene: Lacks the hydroxymethyl and benzoic acid groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a naphthalene ring and a benzoic acid moiety allows for diverse interactions and applications in various fields .

Properties

CAS No.

94549-42-5

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid

InChI

InChI=1S/C20H18O3/c1-12-14-7-3-4-8-15(14)13(2)19(18(12)11-21)16-9-5-6-10-17(16)20(22)23/h3-10,21H,11H2,1-2H3,(H,22,23)

InChI Key

GAANUVRKPNMSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C(=O)O)CO

Origin of Product

United States

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